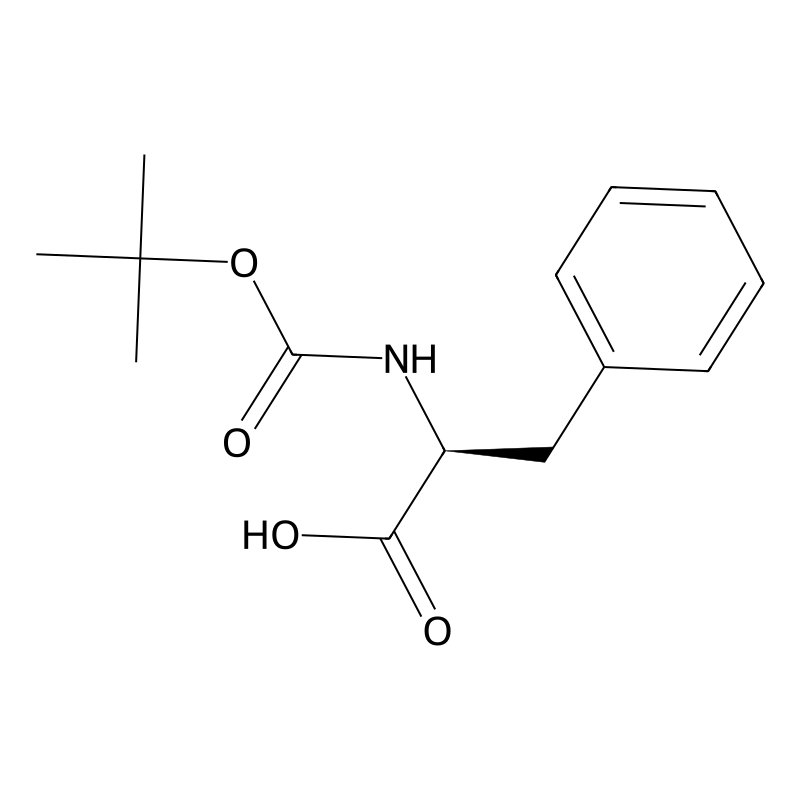

BOC-L-Phenylalanine-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]

Solid-Phase Peptide Synthesis (SPPS):

Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.

Production of Peptides with Therapeutic Potential:

Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]

Studies of Protein-Protein Interactions:

Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []

Boc-Phe-OH, or N-tert-butoxycarbonyl-L-phenylalanine, is a protected form of the amino acid phenylalanine. Its chemical formula is and it has a molecular weight of 265.31 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating various

- Eye, skin, and respiratory irritation may occur upon contact.

- Avoid inhalation, ingestion, and contact with skin and eyes.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

- Coupling Reactions: It can be coupled with other amino acids to form peptides using coupling agents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) .

- Deprotection: The Boc group can be removed under acidic conditions, allowing for the release of the free amine. Common deprotecting agents include trifluoroacetic acid or aqueous phosphoric acid .

- Saponification: Boc-Phe-OH can undergo saponification reactions, where ester bonds are hydrolyzed in the presence of a base, leading to the formation of carboxylic acids .

Several methods exist for synthesizing Boc-Phe-OH:

- Direct Protection: Phenylalanine can be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group .

- Coupling Reactions: This compound can also be synthesized through coupling reactions involving protected phenylalanine derivatives and other amino acids using standard peptide coupling techniques .

- Alternative Routes: Other synthetic pathways may involve using different protecting groups followed by selective deprotection to yield Boc-Phe-OH .

Boc-Phe-OH is widely used in:

- Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for various peptides and proteins .

- Drug Development: Compounds derived from Boc-Phe-OH are explored for potential therapeutic applications due to their structural similarity to biologically active peptides.

- Research: It is utilized in biochemical research to study protein interactions and functions due to its role in forming stable peptide bonds .

Interaction studies involving Boc-Phe-OH typically focus on its derivatives or peptides synthesized from it. These studies may assess:

- Binding Affinity: Evaluating how well these compounds bind to specific receptors or enzymes.

- Biological Pathways: Investigating how peptides derived from Boc-Phe-OH influence biological processes, such as neurotransmitter release or receptor activation .

Boc-Phe-OH shares structural similarities with several other compounds, which can be compared based on their properties and applications:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Boc-DL-Phenylalanine | Racemic mixture of phenylalanine | |

| Boc-Tyrosine | Contains a hydroxyl group on the aromatic ring | |

| Boc-Alanine | Simplest amino acid derivative with no aromatic ring | |

| Boc-Leucine | Branched-chain amino acid derivative |

Boc-Phe-OH is unique due to its aromatic side chain which contributes to its hydrophobic properties, making it particularly useful in peptide synthesis aimed at enhancing stability and bioactivity.

Traditional Protection Strategies

Di-tert-butyl Dicarbonate-Mediated Boc Protection Mechanisms

The tert-butoxycarbonyl (Boc) protection of phenylalanine represents one of the most fundamental transformations in amino acid chemistry, utilizing di-tert-butyl dicarbonate as the primary reagent [6]. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, functions as a pyrocarbonate that reacts with amines to produce N-tert-butoxycarbonyl derivatives through a well-established mechanism [6]. The reaction proceeds through nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate that subsequently eliminates carbon dioxide and tert-butanol [6].

The mechanistic pathway involves the initial deprotonation of the amino group by a suitable base, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [28]. This process is facilitated by the electron-withdrawing nature of the second carbonyl group, which activates the first carbonyl toward nucleophilic attack [28]. The resulting intermediate undergoes rapid decomposition, liberating carbon dioxide and tert-butanol as byproducts while forming the desired Boc-protected amino acid [6] [28].

Research findings demonstrate that the Boc protection mechanism exhibits high selectivity for primary amino groups over secondary amines, making it particularly suitable for amino acid protection [8]. Studies have shown that the reaction proceeds efficiently under mild conditions, with di-tert-butyl dicarbonate melting at 22-24°C and being readily liquified in water baths at temperatures not exceeding 35°C [1]. The reaction kinetics are significantly influenced by the basicity of the reaction medium, with stronger bases facilitating faster reaction rates [8] [24].

Mechanistic investigations have revealed that the protection efficiency is enhanced when employing 4-dimethylaminopyridine as a catalyst in acetonitrile solution [6]. The catalytic effect of 4-dimethylaminopyridine results from its ability to form a more reactive acylpyridinium intermediate, which exhibits increased electrophilicity compared to the parent di-tert-butyl dicarbonate [28]. This enhanced reactivity translates to shorter reaction times and improved yields, particularly for sterically hindered amino acids [28].

Base-Catalyzed Reaction Optimization Studies

Comprehensive optimization studies have established the critical parameters governing base-catalyzed Boc protection reactions [8] [24]. The choice of base significantly impacts both reaction rate and product yield, with sodium bicarbonate, triethylamine, and diisopropylethylamine representing the most commonly employed basic catalysts . Aqueous sodium bicarbonate systems have demonstrated exceptional effectiveness, providing yields ranging from 90-99% under ambient conditions [6].

Systematic investigations of base equivalents reveal optimal performance when employing 1.2-1.5 equivalents of base relative to the amino acid substrate [26]. Excess base concentrations can lead to undesirable side reactions, including over-acylation and formation of symmetrical carbonates [28]. Studies utilizing sodium hydride as the base have shown that careful control of addition sequence and reaction timing is essential to prevent dianion formation and subsequent decomposition pathways [8].

Temperature optimization studies indicate that Boc protection reactions proceed efficiently at temperatures ranging from 0°C to room temperature [31]. Lower temperatures favor selectivity and minimize side product formation, while slightly elevated temperatures can accelerate sluggish reactions [26]. Research has demonstrated that maintaining reaction temperatures below 25°C prevents thermal decomposition of di-tert-butyl dicarbonate and ensures consistent product quality .

Solvent effects play a crucial role in reaction optimization, with dichloromethane and tetrahydrofuran emerging as preferred media for standard protection protocols . Polar aprotic solvents facilitate base-catalyzed mechanisms by stabilizing ionic intermediates while maintaining substrate solubility [26]. Comparative studies have shown that acetonitrile provides superior results when employing 4-dimethylaminopyridine as the base, achieving yields of 85-95% with reduced reaction times [6].

| Reaction Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 0-25°C | Higher temperatures increase side reactions | [26] |

| Base Equivalents | 1.2-1.5 eq | Excess causes over-acylation | [26] [28] |

| Reaction Time | 2-4 hours | Extended times may cause decomposition | [31] |

| Solvent System | DCM, THF, ACN | Polar aprotic solvents preferred | [6] |

Advanced Synthetic Approaches

Microwave-Assisted Deprotection Techniques

Microwave-assisted methodologies have revolutionized Boc deprotection processes by dramatically reducing reaction times while maintaining excellent conversion rates [10] [11]. The application of microwave irradiation to Boc-phenylalanine deprotection has been demonstrated using potassium phosphate tetrahydrate in methanol, achieving complete deprotection within 10-30 minutes at temperatures ranging from 120-240°C [11]. This represents a significant improvement over conventional thermal methods, which typically require several hours for comparable conversions [11].

The mechanism of microwave-assisted deprotection involves rapid heating that facilitates the thermal decomposition of the Boc group without requiring acidic conditions [12]. Studies have shown that microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent product quality [10]. The enhanced heating efficiency allows for precise temperature control, which is critical for achieving selective deprotection in the presence of other acid-sensitive functional groups [11].

Research investigations have established optimal microwave conditions for Boc-phenylalanine deprotection, with temperatures of 150°C and residence times of 30 minutes providing quantitative yields [11]. The methodology exhibits excellent substrate scope, accommodating various amino acid derivatives without significant loss of stereochemical integrity [10]. Comparative studies demonstrate that microwave-assisted deprotection proceeds 10-20 times faster than conventional heating methods while maintaining equivalent product purity [11].

Environmental considerations favor microwave-assisted protocols due to their reduced energy consumption and elimination of acidic waste streams [12]. The methodology operates under environmentally friendly conditions, utilizing water as the primary solvent and generating carbon dioxide and isobutene as the only byproducts [12]. This green chemistry approach aligns with modern sustainability requirements while delivering superior synthetic efficiency [12].

Ionic Liquid-Mediated Green Synthesis Protocols

Ionic liquid-mediated synthesis has emerged as a sustainable alternative for Boc-phenylalanine preparation, offering unique advantages in terms of reaction rates and environmental impact [13] [16]. Room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids have been successfully employed as both solvent and reactant in peptide synthesis applications [13]. The ionic liquid 1-ethyl-3-methylimidazolium hydroxide serves as an effective medium for neutralizing Boc-protected amino acids, generating clear, nearly colorless liquids at room temperature [13].

Thermophysical property investigations reveal that Boc-phenylalanine ionic liquid exhibits a glass transition temperature of -25°C and maintains liquid characteristics across a broad temperature range [13]. The viscosity measurements indicate values of 71.2 centipoise for the neat ionic liquid, which decreases to 14.7 centipoise when diluted to 80% by weight in dimethylformamide [13]. These properties make ionic liquid-mediated systems particularly suitable for continuous processing applications [13].

The application of distinctive coupling reagent N,N'-diethylene-N''-2-chloroethyl thiophosphoramide in Boc-amino acid ionic liquids has demonstrated enhanced amide formation without requiring additional base [16]. This methodology achieves satisfactory dipeptide yields within 15 minutes, representing a significant advancement in green peptide synthesis [16]. The ionic liquid medium provides both reaction environment and coupling enhancement, eliminating the need for traditional organic solvents [13] [16].

Industrial-Scale Production Processes

Solid-Phase Peptide Synthesis Integration

The integration of Boc-phenylalanine into solid-phase peptide synthesis represents a cornerstone of industrial peptide manufacturing [15] [17]. Automated solid-phase peptide synthesizers have enabled large-scale production of Boc-phenylalanine-containing peptides using resins functionalized with hydroxymethylphenoxy groups . The methodology employs standard Boc/benzyl protection schemes, where Boc groups provide temporary protection of amino termini while benzyl-based groups offer permanent side chain protection [15].

Industrial SPPS processes utilize microporous copoly(styrene-1% divinylbenzene) supports that provide optimal swelling characteristics and mechanical stability [17]. Research has demonstrated that microporous polystyrene substrates deliver superior results compared to macroporous alternatives, with two 30-minute couplings of Boc-amino acids per cycle yielding optimal product purity [17]. The continuous-flow adaptation of SPPS has achieved 99.3% purity for model tetrapeptides within approximately 4 hours [17].

The coupling methodology employs preformed symmetric anhydrides that are conserved through recycling, enhancing economic efficiency while maintaining coupling effectiveness [17]. Quantitative analysis using reverse-phase high-pressure liquid chromatography enables rapid assessment of reaction progress within 20 minutes [17]. This analytical capability facilitates real-time optimization of coupling conditions and ensures consistent product quality throughout large-scale syntheses [17].

Industrial implementations have successfully scaled Boc-phenylalanine synthesis to 150-kilogram batches using asymmetric hydrogenation approaches [20] [23]. The seven-step synthetic route incorporates Boc protection as a critical step, with the final product meeting pharmaceutical intermediate specifications [20]. The methodology demonstrates excellent reproducibility and has been validated for routine manufacturing applications [23].

Continuous Flow Manufacturing Considerations

Continuous flow manufacturing has transformed Boc-phenylalanine production by enabling precise control of reaction parameters and improving process safety [18] [19]. Flow reactor technology allows for temperatures exceeding solvent boiling points through the use of back-pressure regulators, facilitating thermal deprotection reactions that would be impractical under batch conditions [19]. Stainless steel coil reactors capable of withstanding temperatures up to 250°C have been employed for high-temperature Boc deprotection processes [19].

The continuous flow approach achieves space-time yields of 930.73 grams per liter per day for Boc-amino acid processing, representing a significant improvement over traditional batch methodologies [18]. Residence times ranging from 10-60 minutes provide complete conversion while minimizing thermal degradation [18] [19]. The methodology demonstrates excellent scalability, with successful implementation ranging from laboratory scale to multi-kilogram production levels [18].

Process optimization studies have established optimal flow conditions for Boc-phenylalanine synthesis and deprotection [19] [21]. Thermal deprotection in acetonitrile at temperatures of 200-240°C achieves quantitative yields within minutes without requiring acidic catalysts [21]. The elimination of acid-mediated deprotection reduces waste generation and simplifies downstream processing [19] [21].

Real-time monitoring using flow infrared spectroscopy enables continuous assessment of reaction progress and carbon dioxide evolution [19]. This analytical capability facilitates automatic process control and ensures consistent product quality throughout extended production campaigns [19]. The integration of automated monitoring systems reduces operator intervention requirements while maintaining optimal reaction conditions [26].

| Manufacturing Parameter | Optimal Conditions | Performance Metrics | Reference |

|---|---|---|---|

| Temperature Range | 100-250°C | 95% conversion in 10 min | [18] [19] |

| Residence Time | 10-60 minutes | Space-time yield: 930.73 g·L⁻¹·day⁻¹ | [18] |

| Pressure Control | Back-pressure regulation | Enables high-temperature processing | [19] |

| Monitoring System | Flow-IR spectroscopy | Real-time reaction monitoring | [19] |

Thermal Behavior Analysis

Thermogravimetric Analysis (TGA) of Decomposition Pathways

Thermogravimetric analysis of N-tert-butoxycarbonyl-L-phenylalanine reveals distinctive decomposition patterns that provide critical insights into its thermal stability and degradation mechanisms. The compound demonstrates notable thermal stability under controlled conditions, with decomposition temperatures varying based on the specific analytical conditions and sample preparation methods [1] [2] [3].

The primary thermal decomposition of Boc-Phe-OH initiates at temperatures between 73°C and 105°C, as determined through comprehensive thermogravimetric studies of tert-butoxycarbonyl-protected amino acid ionic liquids. When incorporated into ionic liquid systems such as 1-ethyl-3-methylimidazolium N-tert-butoxycarbonyl-L-phenylalaninate ([emim][Boc-Phe]), the compound exhibits a decomposition temperature of 105°C at 5% mass loss [3]. This decomposition temperature places Boc-Phe-OH within the typical range observed for Boc-protected amino acid derivatives, which generally demonstrate thermal decomposition onset temperatures between 73°C and 105°C [3].

The thermal decomposition pathway of Boc-Phe-OH follows a multi-step mechanism characteristic of N-protected amino acids. Initial mass loss events correspond to the cleavage of the tert-butoxycarbonyl protecting group, which proceeds through the formation of a tert-butyl cation intermediate and subsequent elimination of carbon dioxide and isobutene [2]. This deprotection mechanism has been extensively characterized through combined thermogravimetric and mass spectrometric analysis, revealing the sequential nature of the thermal degradation process.

Advanced thermogravimetric studies utilizing modulated TGA (MTGA) techniques have been employed to determine activation energies associated with the thermal decomposition of similar amino acid derivatives. The application of these techniques to Boc-Phe-OH would provide valuable kinetic parameters for understanding the thermal degradation process and optimizing storage and handling conditions [4].

Differential Scanning Calorimetry (DSC) Phase Transition Studies

Differential scanning calorimetry investigations of N-tert-butoxycarbonyl-L-phenylalanine provide comprehensive thermal characterization data essential for understanding its phase behavior and thermal transitions. The compound exhibits a well-defined melting point of 85-87°C, which has been consistently reported across multiple independent studies and commercial sources [5] [6] [7] [8]. This melting point represents the solid-to-liquid phase transition under standard atmospheric conditions and serves as a critical quality control parameter for the compound.

DSC analysis reveals that Boc-Phe-OH demonstrates characteristic thermal behavior associated with crystalline amino acid derivatives. The melting endotherm appears as a sharp, well-defined peak in DSC thermograms, indicating good crystallinity and purity of the compound. The enthalpy of fusion associated with this melting transition provides information about the intermolecular interactions and crystal packing efficiency within the solid state structure [9] [10].

When incorporated into ionic liquid systems, Boc-Phe-OH exhibits modified thermal behavior, including the absence of a traditional melting point and the presence of a glass transition temperature (Tg) at -25°C [3]. This glass transition behavior is attributed to the aromatic stacking interactions between phenylalanine residues and the ionic liquid matrix, which prevents traditional crystalline packing arrangements. The negative glass transition temperature indicates that the ionic liquid form remains in a supercooled liquid state at ambient temperatures.

Comprehensive DSC studies have been conducted on related benzothiazole Boc-Phe-Phe derivative dipeptides, demonstrating that thermal analysis can effectively characterize the degradation initiation temperature at 222°C [11]. These studies indicate that extended dipeptide derivatives of Boc-Phe-OH maintain thermal stability significantly above the melting point of the monomeric compound, suggesting potential applications in high-temperature synthetic processes.

Solubility and Partition Coefficients

pH-Dependent Solubility in Organic/Aqueous Systems

The solubility profile of N-tert-butoxycarbonyl-L-phenylalanine exhibits significant dependence on solvent polarity and pH conditions, reflecting the compound's amphiphilic nature with both hydrophobic aromatic and hydrophilic carboxylic acid functionalities. In aqueous systems, Boc-Phe-OH demonstrates poor solubility due to the hydrophobic character imparted by both the tert-butoxycarbonyl protecting group and the benzyl side chain of phenylalanine [12] [13] [8].

The compound exhibits excellent solubility in polar organic solvents, including methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone [14] [15] [16]. Quantitative solubility data indicates that Boc-Phe-OH achieves concentrations of up to 100 mg/mL in dimethyl sulfoxide (DMSO), making this solvent particularly suitable for stock solution preparations in peptide synthesis applications [17]. The high solubility in DMSO is attributed to the solvent's ability to solvate both the polar carboxylic acid group and the nonpolar aromatic regions of the molecule.

In dichloromethane, Boc-Phe-OH demonstrates exceptional solubility, which is critical for solid-phase peptide synthesis applications where this solvent is commonly employed for Boc deprotection protocols [12] [15]. The compound also shows good solubility in alcoholic solvents such as methanol and ethanol, enabling its use in various coupling reactions and purification procedures [18] [8].

The pH-dependent solubility behavior of Boc-Phe-OH is primarily governed by the ionization state of the carboxylic acid functionality. At physiological pH (7.4), the compound exists predominantly in its ionized form with a deprotonated carboxylate group, enhancing water solubility compared to the neutral species [19]. The predicted pKa value of 3.88±0.10 indicates that the carboxylic acid group undergoes protonation/deprotonation transitions in the acidic pH range [5] [20] [8].

LogP Analysis for Peptide Coupling Applications

The partition coefficient (LogP) of N-tert-butoxycarbonyl-L-phenylalanine serves as a critical parameter for predicting its behavior in biphasic solvent systems commonly encountered in peptide synthesis and purification protocols. Computational analysis yields a calculated LogP value of 2.41140, indicating moderate lipophilicity that falls within the optimal range for peptide coupling reagents [21].

This LogP value positions Boc-Phe-OH within the typical range of 2.0-3.0 observed for tert-butoxycarbonyl-protected amino acids, reflecting the balance between the hydrophobic protecting group and aromatic side chain against the hydrophilic carboxylic acid functionality [22] [19]. The moderate lipophilicity facilitates efficient partitioning into organic phases during extraction procedures while maintaining sufficient polarity for effective solvation in peptide synthesis solvents.

The partition coefficient analysis is particularly relevant for optimizing reaction conditions in peptide coupling applications. The LogP value of 2.41 suggests that Boc-Phe-OH will preferentially partition into organic phases in octanol-water systems, which is advantageous for removing excess reagent and byproducts during aqueous workup procedures [19] [23]. This partitioning behavior is essential for achieving high-purity peptide products in synthetic applications.

Experimental validation of partition coefficients for related Boc-amino acid derivatives has demonstrated excellent correlation between computational predictions and experimental measurements, with correlation coefficients (R²) exceeding 0.90 for most prediction algorithms [22]. The high degree of correlation between calculated and experimental LogP values provides confidence in the predicted lipophilicity behavior of Boc-Phe-OH in practical applications.

Chemical Stability Profiles

Acid/Base Sensitivity of Boc Protecting Group

The tert-butoxycarbonyl protecting group in Boc-Phe-OH exhibits characteristic acid-labile properties that are fundamental to its utility in peptide synthesis applications. Under acidic conditions with pH values below 1, the Boc group undergoes rapid and quantitative deprotection through an acid-catalyzed mechanism involving tert-butyl cation formation [24] [25] [26] [27].

The deprotection mechanism proceeds through protonation of the carbonyl oxygen atom, followed by elimination of the tert-butoxycarbonyl group as carbon dioxide and isobutene. This process generates a tert-butyl cation intermediate that can potentially alkylate nucleophilic sites within the molecule or reaction medium [24] [27]. To minimize unwanted alkylation reactions, scavengers such as anisole or thioanisole are commonly employed in deprotection protocols.

Standard deprotection protocols utilize trifluoroacetic acid in dichloromethane (TFA/DCM) systems, which achieve complete Boc removal within 1-2 hours at ambient temperature [24] [26] [27]. Alternative deprotection methods include hydrogen chloride in methanol, which provides similar efficiency while offering different solvent compatibility profiles [24] [27]. The choice of deprotection conditions depends on the presence of other acid-sensitive functionalities within the target molecule.

Under neutral pH conditions at room temperature, the Boc protecting group demonstrates excellent stability, maintaining integrity over extended storage periods when properly handled [24] [28]. This stability extends to mildly basic conditions, where the carbamate linkage resists nucleophilic attack from hydroxide ions and other basic reagents [24] [29]. The stability under basic conditions enables the use of Boc-Phe-OH in coupling reactions involving basic reagents such as diisopropylethylamine and triethylamine.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 6 of 8 companies with hazard statement code(s):;

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant